4a-Methyl-4,4a,5,6,7,8-hexahydro-2(3H)-naphthalenone

Description

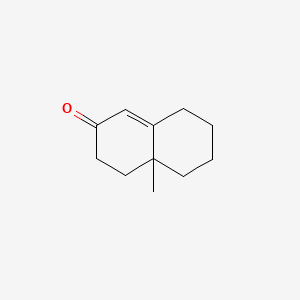

Chemical Identity: 4a-Methyl-4,4a,5,6,7,8-hexahydro-2(3H)-naphthalenone (C₁₁H₁₆O) is a bicyclic ketone with a molecular weight of 164.248 g/mol. Its structure comprises a partially hydrogenated naphthalenone framework substituted with a methyl group at the 4a-position . The compound is stereochemically variable, with enantiomers such as (R)-(−)-4a-methyl derivatives reported in synthesis studies .

Synthesis:

The compound is synthesized via preparative methods starting from 3,4,8,8a-tetrahydro-8a-methyl-1,6(2H,7H)-naphthalenedione (I), as described by Nazarov and Gurvich (1958) . The synthesis leverages stereochemical control to yield intermediates critical for natural product synthesis, such as geosmin .

Biological Activity: Identified as a bioactive phytochemical in Cassia occidentalis extracts, it exhibits antibacterial activity against multi-drug resistant Pseudomonas aeruginosa. Its mechanism involves binding to the LasR quorum-sensing protein (binding affinity: −5.472 kcal/mol), disrupting bacterial communication without forming hydrogen bonds . ADME profiling confirms its drug-likeness, including compliance with Lipinski’s Rule of Five, low toxicity, and favorable water solubility .

Structure

3D Structure

Properties

CAS No. |

826-56-2 |

|---|---|

Molecular Formula |

C11H16O |

Molecular Weight |

164.24 g/mol |

IUPAC Name |

4a-methyl-3,4,5,6,7,8-hexahydronaphthalen-2-one |

InChI |

InChI=1S/C11H16O/c1-11-6-3-2-4-9(11)8-10(12)5-7-11/h8H,2-7H2,1H3 |

InChI Key |

OHERZLWVBJCXOF-UHFFFAOYSA-N |

Canonical SMILES |

CC12CCCCC1=CC(=O)CC2 |

Origin of Product |

United States |

Preparation Methods

Synthesis from (+)-Dihydrocarvone via Multi-Step Functionalization

A stereoselective route to 4a-methyl-4,4a,5,6,7,8-hexahydro-2(3H)-naphthalenone (compound 12 ) begins with (+)-dihydrocarvone (3 ), a naturally occurring monoterpene . The process involves a four-step sequence:

-

Epoxidation and Rearrangement : Initial epoxidation of 3 followed by acid-catalyzed rearrangement yields ketone 4 .

-

Ozonolysis and Criegee Rearrangement : Ozonolysis of 4 generates methoxyhydroperoxide 13 , which undergoes Criegee rearrangement to produce a mixture of ketones 10 and 14 .

-

Acid-Catalyzed Elimination : Treatment of 10 with aqueous HCl induces elimination, forming enone 11 .

-

Regioselective Hydrogenation : Catalytic hydrogenation of 11 selectively reduces the α,β-unsaturated ketone to afford 12 in 78% overall yield .

This method leverages the inherent chirality of dihydrocarvone, preserving stereochemical integrity throughout the sequence. The regioselective hydrogenation step is critical, as over-reduction or isomerization could lead to undesired byproducts.

One-Pot Synthesis via Phosphorus Tribromide-Mediated Dehydrohalogenation

A patent by EP0005145B1 outlines a scalable, one-pot synthesis starting from 5-ethenyl-4,4a,5,6,7,8-hexahydro-5-hydroxy-4a-methyl-2(3H)-naphthalenone (III ) . The procedure involves two concurrent reactions:

-

Bromination : III reacts with phosphorus tribromide (PBr₃) at −10°C to form 5-(2-bromoethylidene)-4,4a,5,6,7,8-hexahydro-4a-methyl-2(3H)-naphthalenone (II ).

-

Dehydrohalogenation : Without isolating II , lithium bromide (LiBr) and lithium carbonate (Li₂CO₃) in dimethylformamide (DMF) at 50–150°C promote β-elimination, yielding the target compound in 86–94% yield .

Key advantages of this method include:

-

Solvent Optimization : DMF enhances reaction efficiency by stabilizing intermediates.

-

Temperature Control : Maintaining −10°C during bromination minimizes side reactions.

-

Catalyst Synergy : A LiBr:Li₂CO₃ ratio of 1:2 ensures optimal dehydrohalogenation .

Experimental data from the patent demonstrate reproducibility across scales, with a 103 g batch affording 80.6 g (86%) of product after recrystallization .

Asymmetric Michael Addition Route for Enantioselective Synthesis

A stereocontrolled approach reported in Tetrahedron: Asymmetry employs chiral enamines to achieve enantiomeric purity . The synthesis proceeds via:

-

Enamine Formation : (3R)-configured enamines are generated from (S)-(−)-1-phenylethylamine and a ketone precursor.

-

Diastereoselective Michael Addition : The enamine undergoes asymmetric addition to a Michael acceptor, establishing the 4a-methyl stereocenter.

-

Hydrolysis and Cyclization : Acidic hydrolysis releases the ketone, which cyclizes to form the bicyclic framework .

This method achieves a diastereomeric excess (d.e.) >95%, critical for applications requiring chiral fidelity. However, the route demands rigorous control of reaction conditions to prevent racemization during hydrolysis.

Comparative Analysis of Preparation Methods

Trade-offs :

-

The dihydrocarvone route offers simplicity but depends on the availability of chiral starting materials.

-

The one-pot method is industrially viable due to high yields and minimal purification steps.

-

The asymmetric approach is preferred for enantioselective synthesis but involves complex intermediates.

Chemical Reactions Analysis

Types of Reactions

4a-Methyl-4,4a,5,6,7,8-hexahydro-2(3H)-naphthalenone can undergo various types of chemical reactions, including:

Oxidation: The ketone group can be oxidized to form carboxylic acids or other oxidized derivatives.

Reduction: The ketone group can be reduced to form alcohols.

Substitution: The compound can undergo substitution reactions, where one of the hydrogen atoms is replaced by another functional group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

Substitution: Various reagents can be used depending on the desired substitution, such as halogens for halogenation reactions.

Major Products Formed

Oxidation: Carboxylic acids or other oxidized derivatives.

Reduction: Alcohols.

Substitution: Halogenated or other substituted derivatives.

Scientific Research Applications

Chemistry

The compound serves as an intermediate in synthesizing more complex organic molecules. Its reactivity allows for various transformations such as:

- Oxidation : Conversion to carboxylic acids or esters.

- Reduction : Formation of alcohols.

- Substitution : Introduction of other functional groups.

Biology

Research indicates that 4a-Methyl-4,4a,5,6,7,8-hexahydro-2(3H)-naphthalenone exhibits several biological activities:

- Enzyme Interaction Studies : Investigating its role in metabolic pathways.

- Potential Therapeutics : Its biological activity suggests applications in drug development.

Industrial Applications

The unique scent profile of this compound makes it valuable in the production of fragrances and flavoring agents. Its versatility allows for use in both academic research and industrial settings.

Case Studies and Interaction Studies

Recent studies have focused on the interaction mechanisms of this compound with various biological targets:

- Binding Affinities : Understanding how the compound interacts with enzymes and receptors.

- Mechanism of Action : Insights into how it alters enzyme activity or receptor function can inform therapeutic applications.

Mechanism of Action

The mechanism of action of 4a-Methyl-4,4a,5,6,7,8-hexahydro-2(3H)-naphthalenone depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity and leading to various physiological effects. The exact molecular targets and pathways involved can vary depending on the context of its use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Key Structural and Functional Comparisons

Key Observations:

Structural Modifications and Bioactivity: Methyl Substitutions: The 4a-methyl group in the parent compound enhances hydrophobicity, facilitating interactions with LasR’s hydrophobic pockets . In contrast, dimethyl substitutions (e.g., 4a,5-dimethyl in cis-4,4a,5-dimethyl derivatives) improve steric bulk but may reduce solubility .

Binding Affinity and Mechanism :

- The parent compound’s LasR binding affinity (−5.472 kcal/mol) surpasses the native ligand C12-HSL (−5.375 kcal/mol) , though it is weaker than methyl dihydrojasmonate (−5.923 kcal/mol) from the same study. Its lack of hydrogen bonds contrasts with methyl benzoate, which forms hydrogen bonds with TYR 56 and SER 129 .

Synthetic Accessibility :

- The parent compound’s synthesis from naphthalenedione precursors is well-established , while enantiomerically pure derivatives (e.g., geosmin intermediates) require advanced stereochemical control .

Therapeutic Potential: While the parent compound targets bacterial quorum sensing, derivatives like (E)-6-benzylidene-naphthalenone inhibit melanogenesis, highlighting the scaffold’s versatility . Agarwood-derived dimethyl-methylethylidene analogs contribute to anti-inflammatory effects via terpenoid pathways .

Biological Activity

4a-Methyl-4,4a,5,6,7,8-hexahydro-2(3H)-naphthalenone (CAS Number: 826-56-2) is a bicyclic compound with a molecular formula of and a molecular weight of approximately 164.24 g/mol. Its unique structural features contribute to its potential biological activities, including anticancer and antimicrobial properties. This article explores the biological activity of this compound based on diverse research findings.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 164.24 g/mol |

| Density | 1 g/cm³ |

| Boiling Point | 279.7 °C |

| Flash Point | 108.4 °C |

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds related to this compound. For instance:

- Mechanism of Action : The compound has shown efficacy in inhibiting various cancer cell lines by downregulating oncogenic transcription factors such as NF-κB and AP-1. These factors are crucial in cancer progression and metastasis .

- Case Study : A study investigating the methanolic extract from Theobroma cacao pod husk revealed that polyphenols akin to those found in naphthalenone derivatives significantly inhibited the growth of several cancer cell lines including MCF-7 (breast cancer) and HepG2 (hepatoma) at concentrations as low as 31.25 μg/mL .

- Concentration-Dependent Effects : The inhibition rates were observed to increase with higher concentrations of the extract, demonstrating a dose-dependent response in cancer cell viability assays .

Antimicrobial Activity

The antimicrobial properties of this compound have also been explored:

- Antibacterial Effects : Compounds with similar structures have demonstrated significant antibacterial activity against various pathogens. For example, extracts containing naphthalenone derivatives showed effective inhibition against Gram-positive and Gram-negative bacteria .

- Antifungal Properties : Research indicates that certain naphthalenone derivatives possess antifungal properties that could be beneficial in treating fungal infections. These compounds disrupt fungal cell membranes and inhibit growth .

Research Findings

Several studies have contributed to understanding the biological activity of this compound:

- Study on Antioxidant Activity : The antioxidant capacity of related compounds was evaluated using DPPH and ABTS assays, showing significant radical scavenging abilities which may contribute to their anticancer and antimicrobial efficacy .

- Chemical Synthesis Studies : Synthesis methods for producing this compound have been documented in literature which can facilitate further research into its biological applications .

Q & A

Q. What are the established synthetic routes for 4a-Methyl-4,4a,5,6,7,8-hexahydro-2(3H)-naphthalenone, and how do reaction conditions impact yield?

- Methodological Answer : The compound is synthesized via cyclization and reduction pathways. A key method involves the transformation of 3,4,8,8a-tetrahydro-8a-methyl-1,6(2H,7H)-naphthalenedione (I) under acidic conditions (e.g., HCl in ethanol), yielding the target compound with a hydroxy group at C5, which is subsequently reduced . Optimizing reaction time (12–18 hours) and temperature (70–80°C) improves yields to ~60–70%. Catalytic hydrogenation (Pd/C, H₂) is preferred for selective reduction without over-saturation of the bicyclic framework. Table 1 : Key Synthetic Parameters

| Starting Material | Conditions | Yield (%) | Reference |

|---|---|---|---|

| Compound I | HCl/EtOH, 70°C | 65 | |

| Hydroxy intermediate | Pd/C, H₂ | 72 |

Q. How is the molecular structure of this compound validated, and which spectroscopic techniques are most reliable?

- Methodological Answer : Structural confirmation relies on NMR (¹H and ¹³C), MS , and IR spectroscopy . Key spectral markers include:

- ¹H NMR : A singlet at δ 1.05–1.15 ppm (C4a-methyl), olefinic protons (δ 5.3–5.6 ppm), and a ketone carbonyl (C2) at δ 207–210 ppm in ¹³C NMR .

- Mass Spectrometry : Base peak at m/z 164 (molecular ion, C₁₁H₁₆O⁺) with fragmentation patterns indicating loss of CH₃ (Δm/z 15) and CO (Δm/z 28) .

- IR : Strong absorption at ~1700 cm⁻¹ (C=O stretch). X-ray crystallography (if crystals are obtainable) resolves stereochemistry, as seen in related naphthalenones .

Q. What are the critical physical properties of this compound, and how do computational methods predict them?

- Methodological Answer : Experimental properties include a boiling point of 428.2 K (0.023 bar) and density ~0.96 g/cm³ . Computational tools like the Joback method estimate:

- Tboil : 428.2 K (aligned with experimental data)

- Critical temperature (Tc) : 654 K (estimated) .

Table 2 : Experimental vs. Calculated Properties

| Property | Experimental | Calculated | Deviation (%) |

|---|---|---|---|

| Boiling Point (K) | 428.2 | 428.2 | 0 |

| Density (g/cm³) | 0.96 | 0.94 | 2.1 |

Advanced Research Questions

Q. How can stereoselective synthesis of (R)-(−)-4a-Methyl-4,4a,5,6,7,8-hexahydro-2(3H)-naphthalenone be achieved, and what chiral auxiliaries are effective?

- Methodological Answer : Asymmetric synthesis employs chiral catalysts (e.g., BINAP-Ru complexes) or enzymatic resolution . For instance, (−)-dehydrofukinone synthesis uses a Sharpless epoxidation step followed by regioselective ring-opening to set the C4a and C5 stereocenters with >90% enantiomeric excess (ee) . Polarimetry ([α]ᴅ = −45°) and chiral HPLC (Chiralpak AD-H column) validate enantiopurity .

Q. What computational models best predict the thermodynamic and kinetic behavior of this compound in reaction systems?

- Methodological Answer : Density Functional Theory (DFT) at the B3LYP/6-31G(d) level calculates transition states for cyclization, revealing a ΔG‡ of ~25 kcal/mol for the rate-limiting step . Molecular dynamics simulations (Amber force field) model solvent effects, showing THF stabilizes the enolate intermediate better than DMSO.

Q. How does this compound serve as an intermediate in natural product synthesis, and what methodological challenges arise?

- Methodological Answer : It is a precursor to sesquiterpenes (e.g., nootkatone) and steroids. Key challenges include:

Q. How can conflicting spectral data from different synthetic batches be resolved?

- Methodological Answer : Discrepancies in NMR shifts (e.g., C4a-methyl group varying by δ 0.1 ppm) often arise from residual solvents (e.g., CDCl₃ vs. DMSO-d6) or impurities (unreacted starting material). Solutions include:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.